molecular formula C10H10BrNO B8457683 6-bromo-3,4-dihydro-1H-naphthalen-2-one Oxime

6-bromo-3,4-dihydro-1H-naphthalen-2-one Oxime

Cat. No.: B8457683
M. Wt: 240.10 g/mol
InChI Key: TVPCMVSVSMSCIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-3,4-dihydro-1H-naphthalen-2-one Oxime is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

N-(6-bromo-3,4-dihydro-1H-naphthalen-2-ylidene)hydroxylamine

InChI

InChI=1S/C10H10BrNO/c11-9-3-1-8-6-10(12-13)4-2-7(8)5-9/h1,3,5,13H,2,4,6H2

InChI Key

TVPCMVSVSMSCIP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=NO)C=CC(=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 6-bromo-3,4-dihydro-1H-naphthalen-2-one (5.370 g, 23.86 mmol) and hydroxylamine hydrochloride (2.487 g, 35.79 mmol) in EtOH (80 mL) was added a solution of NaOAc (5.871 g, 71.57 mmol) in H2O (20 mL). The mixture was heated to reflux for 2 h. The reaction was cooled to RT and concentrated in vacuo. The residue was suspended in H2O and filtered. The pad was washed with H2O (2×50 mL) and Et2O (2×50 mL) and the solids were dried in vacuo to furnish the title compound, which was used without further purification. MS (APCI pos) 242 (M+H).
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
2.487 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
5.871 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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